2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

Quality Control Analytical Chemistry Compound Authentication

2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is a synthetic small-molecule sulfonamide (C14H11Cl2N3O2S, MW 356.23 g/mol) featuring a 2,4-dichloro-3-methylbenzenesulfonamide fragment linked to a 1H-indazole ring at the 6-position. The compound belongs to the N-(indazolyl)benzenesulfonamide class, which has been explored pharmacologically for kinase inhibition, ion channel modulation, and anti-inflammatory applications.

Molecular Formula C14H11Cl2N3O2S
Molecular Weight 356.2 g/mol
CAS No. 727420-59-9
Cat. No. B11066462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide
CAS727420-59-9
Molecular FormulaC14H11Cl2N3O2S
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl
InChIInChI=1S/C14H11Cl2N3O2S/c1-8-11(15)4-5-13(14(8)16)22(20,21)19-10-3-2-9-7-17-18-12(9)6-10/h2-7,19H,1H3,(H,17,18)
InChIKeyOQVRGBZPOMWTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide (CAS 727420-59-9): Technical Baseline


2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is a synthetic small-molecule sulfonamide (C14H11Cl2N3O2S, MW 356.23 g/mol) featuring a 2,4-dichloro-3-methylbenzenesulfonamide fragment linked to a 1H-indazole ring at the 6-position [1]. The compound belongs to the N-(indazolyl)benzenesulfonamide class, which has been explored pharmacologically for kinase inhibition, ion channel modulation, and anti-inflammatory applications. Its core scaffold appears in advanced PLK4 inhibitor programs, where the indazole-6-yl sulfonamide motif serves as a key pharmacophore [2]. The compound is available from specialty chemical suppliers for research use.

Why 2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide Cannot Be Interchanged with General Indazolyl Sulfonamide Analogs


The N-(indazol-6-yl)benzenesulfonamide chemotype is highly sensitive to substitution at the benzenesulfonamide ring. In a 2025 PLK4 inhibitor optimization campaign, even minor changes to the aryl sulfonamide group produced order-of-magnitude shifts in both enzymatic IC50 and cellular antiproliferative activity [1]. Specifically, the introduction of halogen atoms at the meta-position of the benzene ring was shown to progressively enhance PLK4 inhibitory potency, with atomic volume of the halogen correlating with activity gains [1]. The 2,4-dichloro-3-methyl substitution pattern on the benzenesulfonamide moiety, as found in this compound, represents a distinct electronic and steric environment that cannot be assumed to behave identically to unsubstituted, mono-substituted, or differently halogenated analogs. Simple replacement with a generic indazolyl sulfonamide without quantitative functional validation risks significant loss of target engagement and cellular efficacy.

Quantitative Evidence Guide: 2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide


Structural Identity Confirmation via GC-MS for Procurement Authentication

The compound 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is unambiguously characterized by a commercial GC-MS spectral library entry, providing a reference for identity verification upon receipt [1]. The exact mass is 354.994903 g/mol (M) with the molecular ion and fragmentation pattern available in the Wiley Registry of Mass Spectral Data 2023 [1]. While many N-(indazol-6-yl)benzenesulfonamide analogs lack publicly available MS reference spectra, this compound has a curated entry, enabling direct spectral matching to confirm structural integrity before use in biological assays.

Quality Control Analytical Chemistry Compound Authentication

SAR Context: Halogen Substitution on the Benzenesulfonamide Ring Modulates PLK4 Inhibitory Potency

In a 2025 PLK4 inhibitor study employing the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, meta-halogen substitution on the benzenesulfonamide ring was demonstrated to systematically influence PLK4 IC50 values. Compounds with halogen atoms at the meta-position (Cl, Br, CF3) exhibited higher inhibitory activity than unsubstituted or alkyl-substituted analogs [1]. The lead compound K22 (bearing a meta-bromo substituent) achieved a PLK4 IC50 of 0.1 nM [1]. While 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide (target compound) was not directly tested in this published dataset, its 2,4-dichloro-3-methyl substitution pattern places it at the intersection of the halogen-enhancement and steric-bulk SAR trends defined in this study [1].

Kinase Inhibition PLK4 Structure-Activity Relationship

Differentiation from 7-Indazolyl Regioisomers in Biological Probe Design

The indazole ring connection point (6-yl vs. 7-yl vs. 5-yl) is a critical determinant of biological activity in sulfonamide-based probes. The PLK4 inhibitor program specifically selected the indazole-6-yl sulfonamide core because prior PLK4 inhibitor literature identified this regiochemistry as optimal for binding [1]. The compound 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide features indazole substitution at the 6-position, distinguishing it from commercially available 7-indazolyl analogs such as N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide (available from certain vendors). No cross-activity data comparing 6-yl vs. 7-yl regioisomers were identified in the retrieved sources, but the established scaffold preference in PLK4 inhibitor design underscores that regioisomeric identity is non-trivial for target-based screening [1].

Regioselectivity Indazole Chemistry Target Engagement

Recommended Application Scenarios for 2,4-Dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide


PLK4 Inhibitor Lead Optimization and SAR Expansion

Given that the N-(1H-indazol-6-yl)benzenesulfonamide scaffold has yielded sub-nanomolar PLK4 inhibitors (e.g., K22, IC50 = 0.1 nM) [1], this compound (2,4-dichloro-3-methyl variant) can serve as a key intermediate for SAR expansion around the benzenesulfonamide ring. Its dihalogenated substitution pattern provides an underexplored steric and electronic profile for probing the PLK4 ATP-binding pocket, complementing the mono-halogenated and trifluoromethyl analogs already characterized [1].

Kinase Selectivity Profiling Panel

The PLK family (PLK1-4) exhibits differential sensitivity to sulfonamide substituents. The 2,4-dichloro-3-methyl pattern may confer a distinct selectivity fingerprint compared to the published meta-substituted PLK4 inhibitors [1], making this compound a useful tool for broad kinase profiling to identify off-target interactions or PLK isoform selectivity windows.

Regioisomeric Comparator in Indazole-Based Probe Development

For research groups synthesizing or procuring indazole-sulfonamide libraries, this 6-indazolyl derivative provides a scaffold-matched comparator against 5-indazolyl and 7-indazolyl regioisomers. The documented PLK4 activity of 6-indazolyl sulfonamides [1] establishes a baseline expectation that 7-indazolyl or 5-indazolyl analogs may exhibit divergent target engagement profiles, enabling systematic regioisomer SAR studies.

Analytical Reference Standard for Sulfonamide-Indazole Conjugate Characterization

The availability of a curated GC-MS spectrum in a major commercial library (Wiley Registry 2023) [2] positions this compound as a useful reference material for analytical method development, particularly for laboratories synthesizing related indazole-sulfonamide conjugates and requiring authenticated spectral benchmarks for compound identity verification.

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